Cas no 1353992-84-3 ([(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1353992-84-3x500.png)
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- [(S)-1-(2-amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
- (S)-tert-Butyl ((1-(2-aminoethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
- AM95076
- [(S)-1-(2-aminoethyl)pyrrolidin-2-ylmethyl]methylcarbamic acid tert-butyl ester
- [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
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- インチ: 1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3/t11-/m0/s1
- InChIKey: AOUZPYZIJKOOKE-NSHDSACASA-N
- SMILES: O(C(C)(C)C)C(N(C)C[C@@H]1CCCN1CCN)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- トポロジー分子極性表面積: 58.8
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM497943-1g |
(S)-tert-Butyl((1-(2-aminoethyl)pyrrolidin-2-yl)methyl)(methyl)carbamate |
1353992-84-3 | 97% | 1g |
$1378 | 2023-01-01 | |
Fluorochem | 083139-500mg |
S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester |
1353992-84-3 | 500mg |
£694.00 | 2022-03-01 |
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterに関する追加情報
Comprehensive Guide to [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353992-84-3)
The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353992-84-3) is a specialized chiral intermediate widely used in pharmaceutical research and organic synthesis. This tert-butyl ester derivative features a unique pyrrolidine scaffold with an amino-ethyl side chain, making it valuable for drug discovery and medicinal chemistry applications. Its molecular structure combines a methyl-carbamic acid group protected by a tert-butyl moiety, offering stability during synthetic processes while allowing selective deprotection when needed.
Recent trends in pharmaceutical development have increased demand for chiral building blocks like [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester. Researchers frequently search for information about its synthesis route, purification methods, and application in peptide mimetics. The compound's stereochemical purity is particularly crucial for developing targeted therapies, as evidenced by growing interest in enantioselective synthesis techniques and asymmetric catalysis applications.
The physicochemical properties of CAS 1353992-84-3 make it suitable for various research applications. Its tert-butyl carbamate protection provides excellent stability against nucleophilic attack while maintaining compatibility with common organic solvents. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar aprotic solvents like DMF and DMSO, but limited solubility in water. These characteristics facilitate its use in multi-step synthetic sequences where intermediate stability is paramount.
In pharmaceutical applications, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester serves as a key precursor for bioactive molecule development. Its structural features are particularly relevant for creating CNS-targeting compounds, as the pyrrolidine moiety often enhances blood-brain barrier penetration. Current research explores its potential in developing neuromodulators and receptor-specific ligands, addressing the growing need for treatments targeting neurological disorders.
The synthetic versatility of CAS 1353992-84-3 allows for numerous transformations. The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions, revealing the free amine for subsequent coupling reactions. This property makes the compound invaluable for solid-phase peptide synthesis and combinatorial chemistry approaches. Researchers often inquire about optimal deprotection conditions and coupling efficiencies when using this building block.
Quality control aspects of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester are frequently discussed in scientific forums. Analytical methods typically involve HPLC purity assessment, chiral chromatography for enantiomeric excess determination, and mass spectrometry for structural confirmation. The pharmaceutical industry emphasizes the importance of GMP-compliant synthesis for such intermediates, especially when intended for clinical trial material production.
Market dynamics for CAS 1353992-84-3 reflect broader trends in custom synthesis and pharmaceutical outsourcing. With increasing demand for chiral intermediates, suppliers are expanding their catalogs of enantiomerically pure compounds. Current discussions focus on scale-up challenges, cost-effective production methods, and green chemistry approaches to synthesize such specialized molecules.
Storage and handling recommendations for [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester emphasize protection from moisture and maintenance at controlled temperatures. While not classified as hazardous under standard regulations, proper laboratory practices should be followed, including use of personal protective equipment and adequate ventilation during handling.
Future research directions involving CAS 1353992-84-3 may explore its incorporation into PROTAC molecules or other emerging therapeutic modalities. The compound's structural features position it as a valuable component in developing targeted protein degraders and bioconjugates, areas experiencing rapid growth in drug discovery pipelines.
For researchers working with [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, understanding its stereochemical integrity throughout synthetic transformations remains crucial. Recent publications have highlighted improved analytical techniques for monitoring chiral stability and methods to prevent racemization during processing, addressing common concerns in asymmetric synthesis.
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